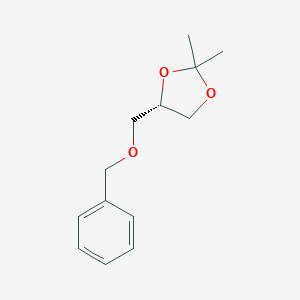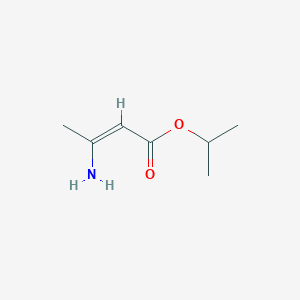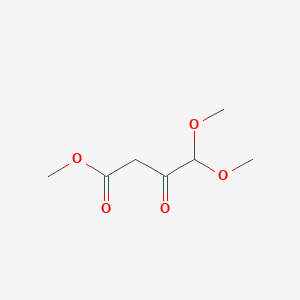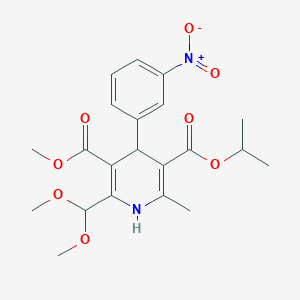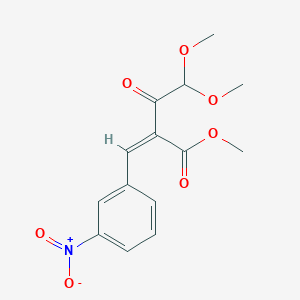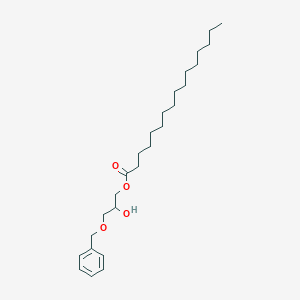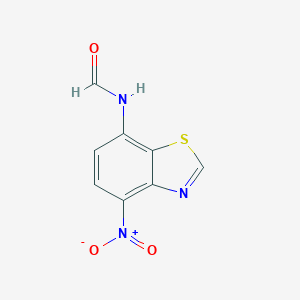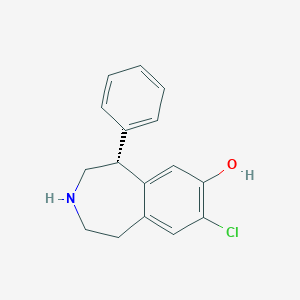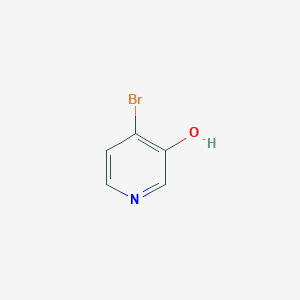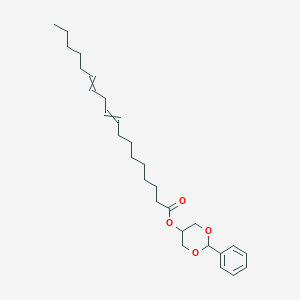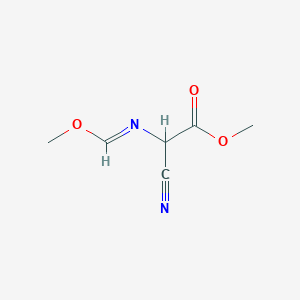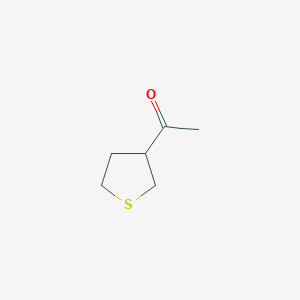![molecular formula C10H8O4 B017691 (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one CAS No. 105399-03-9](/img/structure/B17691.png)
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one, also known as furan-2,5-dicarbaldehyde, is a heterocyclic organic compound that contains a furan ring and a carbonyl group. It is a versatile molecule that has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and iron, which can catalyze various chemical reactions. It has been shown to react with cysteine residues in proteins, which may have implications for its biological activity.
Biochemische Und Physiologische Effekte
Furan-2,5-dicarbaldehyde has been shown to exhibit various biochemical and physiological effects, such as antioxidant activity, antimicrobial activity, and cytotoxicity against cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which may have potential applications in the treatment of neurological and dermatological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of its use in lab experiments is its potential toxicity, which may require special handling precautions.
Zukünftige Richtungen
There are many potential future directions for research involving (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde. Some possible areas of focus include:
1. Developing new synthetic methods for (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives
2. Investigating the biological activity and mechanism of action of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in more detail
3. Exploring the potential applications of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in materials science, such as in the synthesis of new polymers and nanomaterials
4. Developing new analytical methods for the detection and quantification of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde in biological and environmental samples
5. Investigating the potential use of (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde and its derivatives in the treatment of various diseases, such as cancer and neurodegenerative disorders.
In conclusion, (2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-onecarbaldehyde is a versatile and unique molecule that has been widely used in scientific research. Its potential applications in various fields, such as biochemistry, materials science, and medicine, make it an exciting area of study for future research.
Synthesemethoden
Furan-2,5-dicarbaldehyde can be synthesized by several methods, including the reaction of furfural with nitric acid, the oxidation of furfural with potassium permanganate, and the reaction of furfural with sodium bisulfite. Among these methods, the reaction of furfural with nitric acid is the most commonly used one, which involves the nitration of furfural followed by the oxidation of the resulting nitrofuran with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dicarbaldehyde has been widely used in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions, its fluorescence properties, and its potential as a precursor for the synthesis of other organic compounds. It has been used in various fields, including analytical chemistry, biochemistry, and materials science.
Eigenschaften
CAS-Nummer |
105399-03-9 |
|---|---|
Produktname |
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one |
InChI |
InChI=1S/C10H8O4/c1-6(9-7(11)2-4-13-9)10-8(12)3-5-14-10/h2-5,11H,1H3/b10-6+ |
InChI-Schlüssel |
FTNOUPYETMHASW-UXBLZVDNSA-N |
Isomerische SMILES |
C/C(=C\1/C(=O)C=CO1)/C2=C(C=CO2)O |
SMILES |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
Kanonische SMILES |
CC(=C1C(=O)C=CO1)C2=C(C=CO2)O |
Synonyme |
2-(1-(3-hydroxy-2-furanyl)ethylidene)-(2H)-furan-3-one HFEFO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



